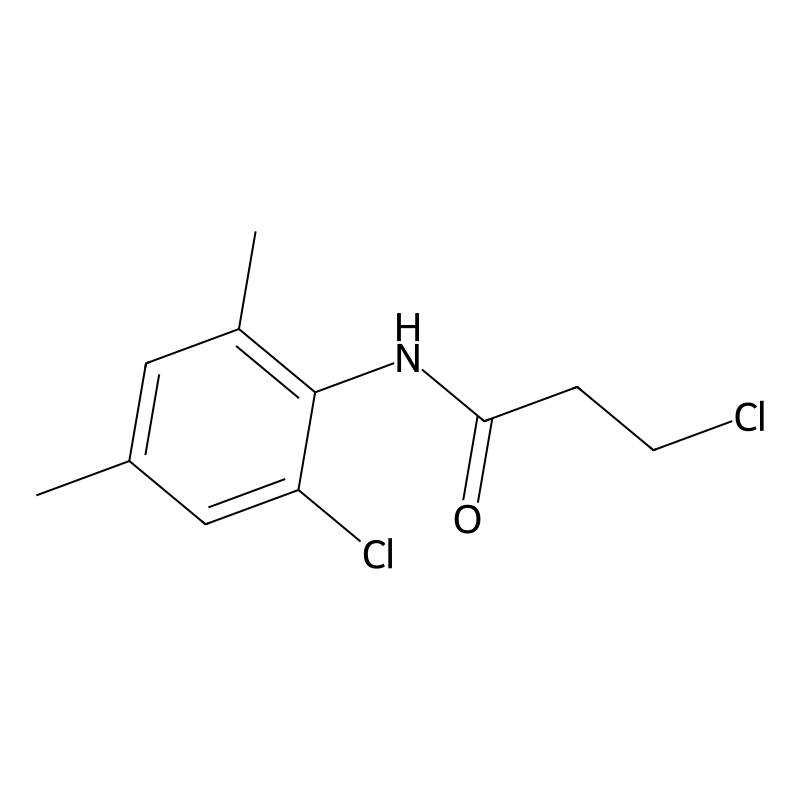

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C₁₁H₁₃Cl₂NO and a molecular weight of 246.13 g/mol. It is characterized by the presence of two chlorine atoms, a propanamide group, and a dimethyl-substituted phenyl ring. This compound is typically utilized in chemical research and may have applications in pharmaceuticals due to its unique structure and potential biological activity .

The chemical reactivity of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide can be attributed to its functional groups. The amide bond (–C(=O)N–) can undergo hydrolysis in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the chlorine atoms can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .

The synthesis of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide typically involves multi-step organic reactions:

- Starting Materials: The synthesis may begin with commercially available starting materials such as 2-chloro-4,6-dimethylphenol.

- Formation of Amide: The reaction of the phenolic compound with a suitable acid chloride or isocyanate can yield the desired amide.

- Chlorination: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the additional chlorine atom at the appropriate position.

These methods provide a pathway for producing this compound with high purity and yield .

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide has potential applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis due to its unique chemical properties.

- Research: Utilized as a reference standard in chemical and biological assays.

- Chemical Intermediates: Serves as an intermediate for synthesizing more complex organic molecules .

Interaction studies involving 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Further research is needed to elucidate specific interactions and mechanisms of action related to this compound .

Several compounds share structural similarities with 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide | C₁₇H₁₆ClNO₂ | Contains an additional phenyl group and ketone functionality |

| 2-Chloro-4,6-dimethylbenzoic acid | C₁₁H₁₃ClO₂ | A carboxylic acid derivative with potential anti-inflammatory properties |

| N,N-Dimethyl-2-chloro-4,6-dimethylbenzamide | C₁₃H₁₄ClN | Features dimethyl substitution on nitrogen which may alter biological activity |

The uniqueness of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide lies in its specific chlorination pattern and the presence of the propanamide group, which may influence its reactivity and biological interactions compared to these similar compounds .